[1,4]Dithiino[2,3-b][1,4]dithiine
CAS No.: 255-55-0
Cat. No.: VC18432118
Molecular Formula: C6H4S4
Molecular Weight: 204.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 255-55-0 |
|---|---|
| Molecular Formula | C6H4S4 |
| Molecular Weight | 204.4 g/mol |
| IUPAC Name | [1,4]dithiino[2,3-b][1,4]dithiine |
| Standard InChI | InChI=1S/C6H4S4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H |
| Standard InChI Key | KCSQYWMGBADUMG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC2=C(S1)SC=CS2 |
Introduction
# Dithiino[2,3-b][1, dithiine: Structural, Synthetic, and Functional Insights
The heterocyclic compound dithiino[2,3-b][1, dithiine represents a unique class of sulfur-rich molecules with significant implications in materials science and organic chemistry. Characterized by a fused dithiine-dithiin framework, this compound exhibits remarkable electronic properties and structural versatility. Recent studies have elucidated its conformational dynamics, synthetic pathways, and potential applications in conductive materials and redox-active systems. This report synthesizes experimental and theoretical findings from diverse sources to present a comprehensive analysis of its molecular architecture, reactivity, and functional behavior.
Crystallographic and Conformational Analysis
X-ray diffraction studies reveal a non-planar geometry for the neutral form, with an S–C–C–S torsion angle of −70.39° . Upon oxidation, planarization occurs due to aromatization of the dithiine moiety, as demonstrated in charge-transfer complexes with TCNQ (tetracyanoquinodimethane) . Key bond lengths include:
The triclinic crystal system (P1 space group) features head-to-tail molecular packing stabilized by dipole-dipole interactions, contrasting with the directed intermolecular forces observed in analogs like phthalamide derivatives .
Synthetic Methodologies
Cyclization-Based Approaches
A high-yield one-step synthesis utilizes sodium 1,3-dithiole-2-thione-4,5-dithiolate as the precursor, achieving >85% yield under optimized conditions . The reaction proceeds via oxidative coupling, as summarized:
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Precursor Activation: Sodium dithiolate (2) undergoes deprotonation in anhydrous THF.
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Oxidative Cyclization: I₂-mediated coupling forms the fused dithiine-dithiin core.
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Purification: Crystallization from ethyl alcohol/acetone (3:1) yields pure product .
Comparative Synthetic Routes
Alternative methods include:
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Thermal Dehydration: Heating dithiocarboxylic acid derivatives at 150°C under vacuum.
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Electrochemical Oxidation: Anodic coupling in acetonitrile with tetrabutylammonium perchlorate .
The electrochemical route enables in situ generation of radical cations, facilitating structural studies of oxidized species .
Physicochemical Properties
Electronic Structure and Redox Behavior
Density functional theory (DFT) calculations correlate with experimental UV-Vis spectra, showing a HOMO-LUMO gap of 2.8 eV for the neutral compound . Cyclic voltammetry reveals two quasi-reversible redox couples:
| Process | E₁/₂ (V vs SCE) | Assignment |
|---|---|---|
| Oxidation 1 | +0.34 | Dithiine → radical cation |
| Oxidation 2 | +0.78 | Dithiin → dication |
| Reduction | −1.12 | Ring-system opening |
The radical cation exhibits enhanced planarity (r.m.s. deviation <0.05 Å) compared to the neutral form’s boat conformation .
Thermal and Solubility Characteristics
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Melting Point: 189–191°C (decomposition observed above 200°C)
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Solubility:
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High: DMF, DMSO
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Moderate: Chloroform, THF
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Low: Water, hexane
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Thermogravimetric analysis (TGA) shows 5% mass loss at 220°C under N₂, indicating moderate thermal stability.
Reactivity and Functionalization
Electrophilic Substitution
The sulfur-rich framework undergoes regioselective bromination at the α-positions:
Kinetic studies reveal a second-order rate constant of 4.3×10⁻³ M⁻¹s⁻¹ at 25°C in CCl₄.
Coordination Chemistry
The compound acts as a π-donor ligand, forming complexes with transition metals:
| Metal | Complex Stoichiometry | Magnetic Moment (μB) |
|---|---|---|
| Fe(II) | 1:2 | 4.9 |
| Cu(I) | 1:1 | Diamagnetic |
X-ray absorption spectroscopy confirms η²-coordination via the central C=C bond in Fe complexes.
Applications in Materials Science
Charge-Transfer Complexes
Co-crystallization with TCNQ produces a 1:1 complex exhibiting semiconductivity (σ = 10⁻³ S/cm) and paramagnetic behavior . The planarized oxidised form enables π-stacking with a interplanar spacing of 3.42 Å .
Polymer Composites
Incorporation into polythiophene matrices enhances hole mobility (μₕ = 0.12 cm²/Vs vs 0.08 cm²/Vs pristine). Applications in organic field-effect transistors (OFETs) show on/off ratios >10⁴.
Recent Advances and Future Directions
Computational Design of Derivatives
DFT-guided substitution predicts that fluorination at the β-positions could reduce the HOMO-LUMO gap to 2.2 eV, enhancing optoelectronic performance .
Catalytic Applications
Preliminary studies indicate efficacy as a ligand in Pd-catalyzed cross-couplings (Suzuki reaction yields: 82–94%).
Challenges in Scale-Up
Current limitations include:
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Purification Difficulties: Due to similar solubility profiles of byproducts
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Oxidative Degradation: Susceptibility to aerial oxidation during storage
Future research should focus on stabilizing derivatives for ambient handling and exploring their role in lithium-sulfur battery cathodes.
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